molecular formula C20H14O B1294927 2,2'-Dinaphthyl ether CAS No. 613-80-9

2,2'-Dinaphthyl ether

Cat. No.: B1294927
CAS No.: 613-80-9
M. Wt: 270.3 g/mol
InChI Key: DZRLNYVDCIYXPG-UHFFFAOYSA-N
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Description

2,2'-Dinaphthyl ether, also known as 2,2’-dinaphthyl ether, is an organic compound with the chemical formula C20H14O. It is a colorless crystal or solid with a special aromatic taste. This compound is non-volatile, has a low melting point, and a high boiling point . It is also known by other names such as naphthalene, 2,2’-oxybis-; and di-2-naphthyl ether .

Preparation Methods

2,2'-Dinaphthyl ether can be synthesized through various methods. One common method involves the reaction of sodium sulfate of naphthalene and potassium permanganate. Initially, naphthalene is added to water along with sodium sulfate to produce sodium naphthol. Potassium permanganate is then added to oxidize it to naphthol, which is finally purified by distillation to obtain di-2-naphthyl ether .

Chemical Reactions Analysis

2,2'-Dinaphthyl ether undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2'-Dinaphthyl ether has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of di-2-naphthyl ether involves its interaction with various molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The specific molecular targets and pathways involved depend on the particular application and conditions under which the compound is used .

Comparison with Similar Compounds

2,2'-Dinaphthyl ether can be compared with other similar compounds, such as:

    Naphthalene: A simpler aromatic hydrocarbon with the formula C10H8.

    2-Naphthol: An aromatic compound with the formula C10H7OH, which is a precursor in the synthesis of di-2-naphthyl ether.

    Biphenyl: An aromatic hydrocarbon with the formula C12H10, which has a similar structure but lacks the ether linkage.

This compound is unique due to its ether linkage, which imparts different chemical properties and reactivity compared to these similar compounds .

Properties

IUPAC Name

2-naphthalen-2-yloxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRLNYVDCIYXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210205
Record name Di-2-naphthyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-80-9
Record name 2-Naphthyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-2-naphthyl ether
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Record name Di-2-naphthyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-2-naphthyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Di-2-naphthyl ether serves as a model compound for studying the cleavage of ether bonds found in coal. [, ] This is important because breaking these bonds is crucial for converting coal into cleaner and more valuable fuels and chemicals.

ANone: Research indicates that di-2-naphthyl ether is relatively stable at high temperatures. In a study using tetralin as a solvent at 450°C, it decomposed slowly. [] This stability presents challenges for efficiently breaking down ether linkages in coal.

ANone: Yes, several factors can promote the decomposition of di-2-naphthyl ether.

  • Catalysts: The presence of phenolic compounds, particularly in combination with polyalkoxyaromatic molecules, significantly enhances the catalytic cleavage of di-2-naphthyl ether in tetralin at 450°C. This suggests a synergistic effect between these two types of compounds. []
  • Molybdenum disulfide catalysts: Studies demonstrate that molybdenum disulfide catalysts derived from ammonium tetrathiomolybdate, especially when water is added during the reaction, significantly improve the conversion of di-2-naphthyl ether at temperatures between 350-425°C under hydrogen pressure. []

ANone: Yes, di-2-naphthyl ether exhibits intramolecular photoassociation. Upon excitation, it forms an intramolecular triplet excimer, a short-lived species where two parts of the same molecule temporarily associate in an excited state. [] This phenomenon has implications for understanding energy transfer processes within molecules.

ANone: The molecular formula of di-2-naphthyl ether is C20H14O. Its molecular weight is 282.32 g/mol.

ANone: Di-2-naphthyl ether can be used as a monomer to create conducting polymers. Through electropolymerization in boron trifluoride diethyl etherate, poly(2,2′-dinaphthyl ether) films with good electroactivity and thermal stability can be produced. [] These properties make them potentially suitable for applications in organic electronics.

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